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Cat. No.: B133622 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 7-Chloroquinoline-8-carboxylic
Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
chloroquinoline-8-carboxylic acid, a quinoline derivative of interest in medicinal chemistry

and drug development.[1][2] Due to the limited availability of direct experimental spectra for 7-
chloroquinoline-8-carboxylic acid in the public domain, this guide presents a combination of

data for closely related compounds and predicted values based on established spectroscopic

principles. This information is intended to serve as a valuable resource for the characterization

and utilization of this compound in research and development.

Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 7-
chloroquinoline-8-carboxylic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted ¹H and ¹³C NMR chemical shifts for 7-chloroquinoline-8-carboxylic acid are

presented below, based on the analysis of related quinoline derivatives.[3]
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Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Chloroquinoline-8-carboxylic acid

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.9 - 9.1 d ~4.5

H-3 7.5 - 7.7 dd ~8.5, 4.5

H-4 8.2 - 8.4 d ~8.5

H-5 7.8 - 8.0 d ~8.8

H-6 7.6 - 7.8 d ~8.8

COOH 11.0 - 13.0 s (broad) -

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Chloroquinoline-8-carboxylic acid

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~150

C-3 ~122

C-4 ~137

C-4a ~128

C-5 ~129

C-6 ~127

C-7 ~136

C-8 ~130

C-8a ~148

COOH ~168

Note: Predicted values are based on data from similar quinoline structures and are subject to

solvent and concentration effects.[4]
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Infrared (IR) Spectroscopy
The IR spectrum of 7-chloroquinoline-8-carboxylic acid is expected to show characteristic

absorption bands for the carboxylic acid and the quinoline ring system.

Table 3: Characteristic IR Absorption Bands for 7-Chloroquinoline-8-carboxylic acid

Functional Group Wavenumber (cm⁻¹) Intensity

O-H (Carboxylic Acid) 2500-3300 Broad, Strong

C-H (Aromatic) 3000-3100 Medium

C=O (Carboxylic Acid) 1680-1710 Strong

C=N (Quinoline) 1600-1620 Medium

C=C (Aromatic) 1450-1580 Medium-Strong

C-O (Carboxylic Acid) 1210-1320 Strong

C-Cl 750-850 Strong

Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6]

Mass Spectrometry (MS)
The mass spectrum of 7-chloroquinoline-8-carboxylic acid would provide information about

its molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for 7-Chloroquinoline-8-carboxylic acid
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m/z Ion
Predicted Relative
Intensity

207/209 [M]⁺
Moderate (Isotopic pattern for

Cl)

190/192 [M-OH]⁺ Low

162/164 [M-COOH]⁺ High

127 [M-COOH-Cl]⁺ Moderate

Note: Fragmentation is predicted to involve the loss of the carboxylic acid group and the

chlorine atom.[7][8]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 7-chloroquinoline-8-carboxylic acid.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

in a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the tube and ensure the sample is fully dissolved by gentle vortexing.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: -2 to 14 ppm.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy
Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 7-chloroquinoline-8-carboxylic acid sample onto the

center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Spectrometer: A standard FT-IR spectrometer equipped with a Universal ATR accessory.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected before running

the sample.

Mass Spectrometry
Sample Preparation (for ESI-MS):

Prepare a stock solution of 7-chloroquinoline-8-carboxylic acid in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition (LC-MS with ESI source):

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Collision Energy (for MS/MS): Varied to optimize fragmentation.

Visualizations
The following diagrams illustrate key workflows related to 7-chloroquinoline-8-carboxylic
acid.
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Synthesis Workflow
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Caption: Synthesis of 7-Chloroquinoline-8-carboxylic acid.
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Spectroscopic Analysis Workflow

7-Chloroquinoline-8-carboxylic acid Sample
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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